molecular formula C26H28Cl2N2O3 B11514035 2-[1,3-Bis(4-methoxybenzyl)hexahydropyrimidin-2-yl]-4,6-dichlorophenol

2-[1,3-Bis(4-methoxybenzyl)hexahydropyrimidin-2-yl]-4,6-dichlorophenol

Cat. No.: B11514035
M. Wt: 487.4 g/mol
InChI Key: AZDJFIIWSGLZMG-UHFFFAOYSA-N
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Description

2-{1,3-BIS[(4-METHOXYPHENYL)METHYL]-1,3-DIAZINAN-2-YL}-4,6-DICHLOROPHENOL is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with methoxyphenyl groups and a dichlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,3-BIS[(4-METHOXYPHENYL)METHYL]-1,3-DIAZINAN-2-YL}-4,6-DICHLOROPHENOL typically involves multiple steps, starting with the preparation of the diazinane ring This can be achieved through the reaction of appropriate amines with formaldehyde and subsequent cyclization The methoxyphenyl groups are introduced via Friedel-Crafts alkylation, using methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the development of more efficient catalysts for the Friedel-Crafts reaction.

Chemical Reactions Analysis

Types of Reactions

2-{1,3-BIS[(4-METHOXYPHENYL)METHYL]-1,3-DIAZINAN-2-YL}-4,6-DICHLOROPHENOL can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The diazinane ring can be reduced to form secondary amines.

    Substitution: The dichlorophenol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenol moiety.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-{1,3-BIS[(4-METHOXYPHENYL)METHYL]-1,3-DIAZINAN-2-YL}-4,6-DICHLOROPHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as UV absorbers or stabilizers.

Mechanism of Action

The mechanism of action of 2-{1,3-BIS[(4-METHOXYPHENYL)METHYL]-1,3-DIAZINAN-2-YL}-4,6-DICHLOROPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The diazinane ring can interact with biological macromolecules, potentially inhibiting their function. The methoxyphenyl groups can enhance the compound’s ability to penetrate cell membranes, while the dichlorophenol moiety can interact with cellular proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Similar structure but lacks the dichlorophenol moiety.

    4,6-Dichloro-2-(4-methoxyphenyl)-1,3-diazine: Similar diazinane ring but different substituents.

Uniqueness

2-{1,3-BIS[(4-METHOXYPHENYL)METHYL]-1,3-DIAZINAN-2-YL}-4,6-DICHLOROPHENOL is unique due to the combination of its diazinane ring, methoxyphenyl groups, and dichlorophenol moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C26H28Cl2N2O3

Molecular Weight

487.4 g/mol

IUPAC Name

2-[1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-4,6-dichlorophenol

InChI

InChI=1S/C26H28Cl2N2O3/c1-32-21-8-4-18(5-9-21)16-29-12-3-13-30(17-19-6-10-22(33-2)11-7-19)26(29)23-14-20(27)15-24(28)25(23)31/h4-11,14-15,26,31H,3,12-13,16-17H2,1-2H3

InChI Key

AZDJFIIWSGLZMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(C2C3=C(C(=CC(=C3)Cl)Cl)O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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